2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic Acid
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Overview
Description
2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield de-brominated or reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxypyridine-3-boronic acid: A related compound with similar structural features but different functional groups.
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: Another derivative of pyridine with distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse research fields make it a valuable compound for scientific investigation .
Properties
Molecular Formula |
C8H8BrNO4 |
---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-14-7-5(6(11)8(12)13)2-4(9)3-10-7/h2-3,6,11H,1H3,(H,12,13) |
InChI Key |
IWJCVZPMUDQYML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(C(=O)O)O |
Origin of Product |
United States |
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